molecular formula C20H22FN3O3S B2383214 N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide CAS No. 1260997-66-7

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B2383214
CAS No.: 1260997-66-7
M. Wt: 403.47
InChI Key: HELMXKPYTKAMDI-UHFFFAOYSA-N
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Description

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Properties

CAS No.

1260997-66-7

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.47

IUPAC Name

N-butyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C20H22FN3O3S/c1-4-5-9-22(3)17(25)12-23-16-8-10-28-18(16)19(26)24(20(23)27)14-6-7-15(21)13(2)11-14/h6-8,10-11H,4-5,9,12H2,1-3H3

InChI Key

HELMXKPYTKAMDI-UHFFFAOYSA-N

SMILES

CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC(=C(C=C3)F)C)SC=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-butyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorine atom and a butyl group contributes to its lipophilicity and potential bioactivity.

Molecular Formula: C₁₉H₂₄F₁N₃O₃S
Molecular Weight: 373.47 g/mol

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition: Many thieno[3,2-d]pyrimidines inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Modulation: These compounds can interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • In vitro Studies: Compounds similar to this compound showed significant antiproliferative effects against various cancer cell lines (e.g., breast and prostate cancer) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BPC-3 (Prostate Cancer)7.5

Mechanisms of Anticancer Activity

The anticancer effects are attributed to:

  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclins and cyclin-dependent kinases (CDKs), resulting in G1/S phase arrest.

Case Studies

  • Case Study 1: Breast Cancer
    • A study evaluated the efficacy of a similar thieno[3,2-d]pyrimidine derivative in MCF-7 cells. The compound induced apoptosis through the mitochondrial pathway and significantly reduced cell viability after 48 hours of treatment.
  • Case Study 2: Prostate Cancer
    • Another investigation focused on its effects on PC-3 cells, revealing that the compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:

  • Alkylation/Acylation : Introducing the N-butyl and N-methylacetamide groups via nucleophilic substitution or coupling reactions.
  • Functionalization : Attaching the 4-fluoro-3-methylphenyl moiety through Suzuki-Miyaura coupling or Ullmann-type reactions .
  • Oxidation/Reduction : Controlled oxidation of thioether groups or reduction of intermediates using agents like KMnO₄ or NaBH₄ . Optimization Tips : Use polar aprotic solvents (DMF, acetonitrile) at 60–80°C, and monitor reactions via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ ~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How can initial biological activity screening be designed for this compound?

  • In Vitro Assays : Test cytotoxicity (MTT assay on cancer cell lines), antimicrobial activity (MIC against S. aureus or E. coli), or enzyme inhibition (e.g., kinase assays) .
  • Controls : Include structurally related analogs (e.g., fluorinated vs. non-fluorinated derivatives) to isolate substituent effects .
  • Dose Range : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Modular Substituent Variation : Synthesize derivatives with altered substituents (e.g., replacing 4-fluoro with chloro or methoxy groups) and compare bioactivity .
  • Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding affinity to targets like kinases or DNA topoisomerases .
  • Key SAR Trends :
SubstituentActivity Trend (Example)Source
4-FluoroEnhanced cytotoxicity
N-MethylReduced metabolic clearance

Q. What mechanistic pathways underlie its biological activity?

  • Apoptosis Induction : Measure caspase-3/7 activation (fluorometric assays) and mitochondrial membrane potential (JC-1 staining) in treated cells .
  • Target Identification : Use pull-down assays with biotinylated probes or proteomics (SILAC) to identify binding partners .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) to detect deregulated pathways (e.g., PI3K/AKT or MAPK) .

Q. How can conflicting data in biological assays be resolved?

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HeLa vs. MCF-7) and validate with orthogonal methods (e.g., Western blot vs. ELISA) .
  • Solubility/Purity Checks : Reassess compound solubility (DMSO stock stability) and purity (HPLC-MS) to exclude batch-specific artifacts .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrido[3,2-d]pyrimidine analogs) to identify trends .

Methodological Recommendations

  • Reaction Troubleshooting : For low yields in coupling steps, optimize catalyst loading (e.g., 5–10% Pd(PPh₃)₄) or switch to microwave-assisted synthesis .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and use internal standards in bioassays .
  • Advanced Characterization : Employ X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

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